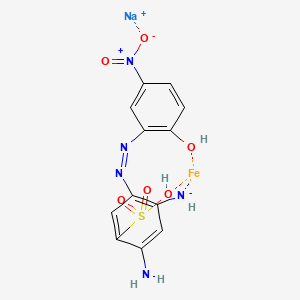

Sodium (2,4-diamino-5-((2-hydroxy-5-nitrophenyl)azo)benzene-1-sulphonato(3-))ferrate(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le ferrate(1-) de sodium (2,4-diamino-5-((2-hydroxy-5-nitrophényl)azo)benzène-1-sulfonato(3-)) est un composé chimique complexe connu pour sa couleur vibrante et ses propriétés chimiques uniques. Il est couramment utilisé dans diverses applications industrielles, en particulier dans les processus de teinture. Ce composé est caractérisé par sa structure moléculaire complexe, qui comprend des groupes azo et sulfonate, ce qui en fait un agent polyvalent dans les réactions chimiques .

Méthodes De Préparation

La synthèse du ferrate(1-) de sodium (2,4-diamino-5-((2-hydroxy-5-nitrophényl)azo)benzène-1-sulfonato(3-)) implique plusieurs étapes :

Diazotation : Le processus commence par la diazotation du 4-nitro-2-aminophénol. Cela implique le traitement du composé avec de l’acide nitreux pour former un sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite couplé à l’acide 2,4-diaminobenzène sulfonique. Cette réaction forme le composé azo.

Relargage par salage : Le produit obtenu est relargué par salage, filtré et séché pour obtenir le composé final.

Analyse Des Réactions Chimiques

Le ferrate(1-) de sodium (2,4-diamino-5-((2-hydroxy-5-nitrophényl)azo)benzène-1-sulfonato(3-)) subit diverses réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Il peut également subir des réactions de réduction, en particulier en présence d’agents réducteurs, ce qui entraîne la rupture de la liaison azo.

Applications De Recherche Scientifique

Ce composé a un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé comme colorant en chimie analytique pour la détection de divers ions et molécules.

Biologie : En recherche biologique, il sert d’agent de coloration pour différents tissus et cellules biologiques.

Médecine : Le composé est étudié pour ses propriétés thérapeutiques potentielles, en particulier pour cibler des voies cellulaires spécifiques.

Industrie : Il est largement utilisé dans l’industrie textile pour la teinture de la laine et d’autres tissus.

Mécanisme D'action

Le mécanisme d’action du ferrate(1-) de sodium (2,4-diamino-5-((2-hydroxy-5-nitrophényl)azo)benzène-1-sulfonato(3-)) implique son interaction avec des cibles moléculaires par le biais de ses groupes azo et sulfonate. Ces interactions peuvent entraîner divers effets biochimiques, notamment l’inhibition ou l’activation d’enzymes et de voies spécifiques. La capacité du composé à former des complexes avec des ions métalliques joue également un rôle crucial dans son mécanisme d’action .

Comparaison Avec Des Composés Similaires

Le ferrate(1-) de sodium (2,4-diamino-5-((2-hydroxy-5-nitrophényl)azo)benzène-1-sulfonato(3-)) est unique en raison de sa structure moléculaire et de ses propriétés spécifiques. Des composés similaires comprennent :

- Ferrate(1-) de sodium (2,4-diamino-5-((2-hydroxyphényl)azo)benzène-1-sulfonato(3-))

- Ferrate(1-) de sodium (2,4-diamino-5-((2-nitrophényl)azo)benzène-1-sulfonato(3-)) Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par leurs groupes fonctionnels, ce qui entraîne des variations dans leur réactivité chimique et leurs applications .

Propriétés

Numéro CAS |

95873-76-0 |

|---|---|

Formule moléculaire |

C12H10FeN5NaO6S |

Poids moléculaire |

431.14 g/mol |

Nom IUPAC |

sodium;[5-amino-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-4-sulfophenyl]azanide;iron |

InChI |

InChI=1S/C12H10N5O6S.Fe.Na/c13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;;/h1-5H,(H5-,13,14,15,16,18,21,22,23);;/q-1;;+1 |

Clé InChI |

GOMFVMFRORWILV-UHFFFAOYSA-N |

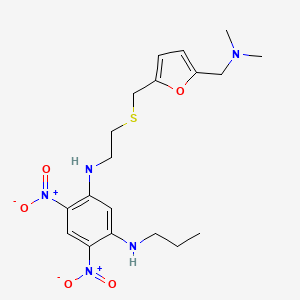

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=C(C(=C2)S(=O)(=O)O)N)[NH-])O.[Na+].[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)